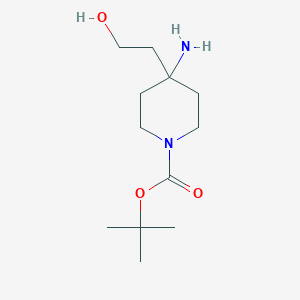

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs can be efficiently conducted starting from L-aspartic acid. The process involves methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation followed by reaction with benzylamine and hydrogenolysis, achieving the target compound in good overall yield (Yoshida et al., 1996). Other synthetic routes involve the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine (Verniest et al., 2010) and a boron trifluoride-mediated rearrangement of 2-aminomethylazetidines (Vargas-Sanchez et al., 2005).

科学的研究の応用

Large-Scale Synthesis : Yoshida et al. (1996) detailed a large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting its potential for bulk production in pharmaceutical and chemical industries (Yoshida et al., 1996).

Boc Group Migration Study : Xue and Silverman (2010) reported a fast N→O tert-butyloxycarbonyl (Boc) migration in an imide compound, demonstrating the compound's reactivity and potential use in synthetic chemistry (Xue & Silverman, 2010).

Synthesis of Enantiopure Pyrrolizidinone Amino Acid : Dietrich and Lubell (2003) synthesized enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, showing its use in creating rigid dipeptide surrogates for biological applications (Dietrich & Lubell, 2003).

Inhibition of Pepsin and Renin : Rich et al. (1980) synthesized analogs of the carboxyl protease inhibitor pepstatin using (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid and studied their effects on inhibiting pepsin and renin, indicating therapeutic potential in protease inhibition (Rich, Sun, & Ulm, 1980).

Chemoenzymatic Synthesis : Haddad and Larchevêque (2005) conducted a chemoenzymatic synthesis of N-Boc protected (2S,3R)-3-hydroxy-3-methylproline, showing the compound's utility in enzymatic processes (Haddad & Larchevêque, 2005).

Synthesis of Antitumor Agents : Tsuzuki et al. (2001) developed synthetic methods for (3S,4S)-3-methoxy-4-methylaminopyrrolidine, an intermediate in the synthesis of the quinolone antitumor agent AG-7352 (Tsuzuki, Chiba, Mizuno, Tomita, & Suzuki, 2001).

特性

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)